molecular formula C4H7NO4 B058193 Iminodiacetic acid CAS No. 142-73-4

Iminodiacetic acid

Cat. No. B058193
CAS RN: 142-73-4
M. Wt: 133.1 g/mol
InChI Key: NBZBKCUXIYYUSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06265605B1

Procedure details

A 2 L autoclave was charged with urea (V) (60 g, 1.0 mole), Co(OAc) 2.4H2O (66 g, 0.26 mole), and acetic acid (1 L). After sealing the autoclave, 2200 psi (15,172 kPa) of CO:H2 (70:30) was established at 25° C. with stirring at 2000 rpm. The contents of the autoclave were heated to 130° C. and 3200 psi (22,069 kPa) CO:H2 (70:30) was established. After approximately one hour, rapid gas uptake was observed. The reaction mass was cooled to 85° C. and the feed gas was changed to a CO:H2 (90:10) composition. Under a constant 3200 psi (22,069 kPa), 47 Wt. % formalin (320 mL, 5.28 mole) was delivered at 16 mL/min. The reaction was stirred at 85° C. for 90 min. after the formalin addition was complete. Then the reaction was cooled to 25° C., removed from the autoclave, and concentrated to an oil under reduced pressure. The oil was treated with 2 L of 10% HCl at 100° C. for two hours. This resulted in a 13% yield of (XIV) and 5% glycine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
reactant
Reaction Step Two
[Compound]
Name
Co(OAc)
Quantity
66 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Two
[Compound]
Name
CO H2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
320 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
13%

Identifiers

REACTION_CXSMILES
NC(N)=O.C=O.[NH2:7][CH2:8][C:9]([OH:11])=[O:10].[C:12]([OH:15])(=[O:14])[CH3:13]>>[NH:7]([CH2:13][C:12]([OH:15])=[O:14])[CH2:8][C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
NC(=O)N
Name
Co(OAc)
Quantity
66 g
Type
reactant
Smiles
Name
Quantity
1 L
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
CO H2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
320 mL
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
with stirring at 2000 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was established at 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was cooled to 85° C.
STIRRING
Type
STIRRING
Details
The reaction was stirred at 85° C. for 90 min.
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction was cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
removed from the autoclave
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil under reduced pressure
ADDITION
Type
ADDITION
Details
The oil was treated with 2 L of 10% HCl at 100° C. for two hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(CC(=O)O)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.